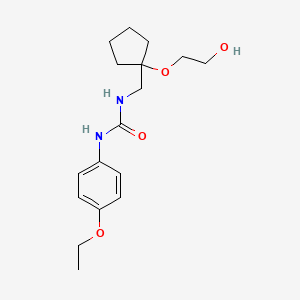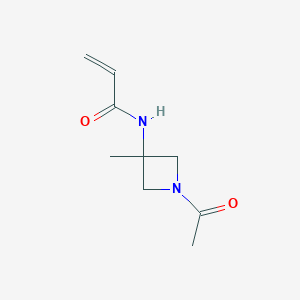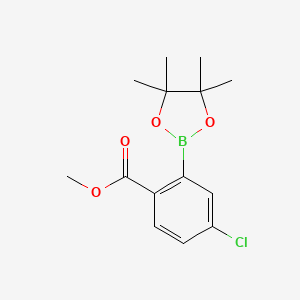
Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
“Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . This makes it a valuable component in the synthesis of complex organic molecules.
Borylation Reagent
This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes . This is done in the presence of a palladium catalyst to form pinacol benzyl boronate . Borylation is a key step in many organic synthesis processes, particularly in the creation of boronic acids and esters.
Hydroboration Reagent
“Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” can also be used for the hydroboration of alkyl or aryl alkynes and alkenes . This is done in the presence of transition metal catalysts . Hydroboration is a key step in the synthesis of alcohols from alkenes.
Cross-Coupling Reactions
This compound is suitable for various types of cross-coupling reactions, such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are fundamental in the field of organic synthesis, allowing for the formation of carbon-carbon bonds.
Drug Synthesis
In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This has significant applications in biological and chemical sensing.
Drug Delivery Systems
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Phosphitylation Reagent
“Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” can be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis . This allows for the detailed study of the structure and composition of lignin, a complex organic polymer that is a major component of many plants.
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures are often used in the formation of useful glycosyl donors and ligands .
Mode of Action
It is known that similar compounds are used for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate might interact with its targets by donating a boron atom, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
Given its potential role in phosphitylation, it may be involved in various biochemical reactions where phosphitylation is a key step .
Pharmacokinetics
Its physical and chemical properties such as density (1149 g/mL at 25ºC), boiling point (815-82ºC at 13 mm Hg), and vapor pressure (257mmHg at 25°C) suggest that it might have good bioavailability .
Result of Action
Given its potential role in phosphitylation, it may lead to the formation of new compounds through the addition of a phosphite group .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate. For instance, its reactivity with water could potentially affect its stability and efficacy . Therefore, it is crucial to store this compound in a cool, dry place, away from water .
Propiedades
IUPAC Name |
methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZQWQWFBRYPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


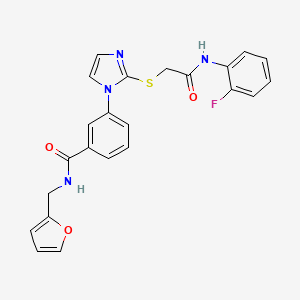



acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2366867.png)
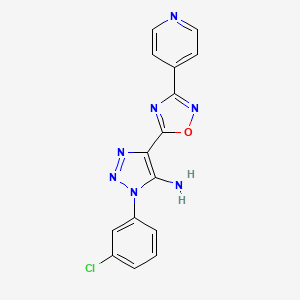
![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)
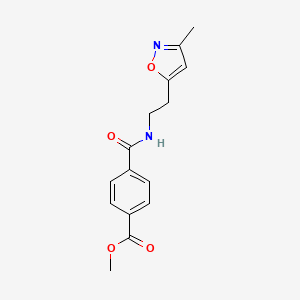
![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)
![3-(Benzo[b]thiophen-3-yl)morpholine](/img/structure/B2366877.png)
